molecular formula C31H31O3P B2414289 (S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2021201-99-8

(S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No. B2414289
CAS RN: 2021201-99-8
M. Wt: 482.56
InChI Key: QNPLZIHZHBJCJB-PGUFJCEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a useful research compound. Its molecular formula is C31H31O3P and its molecular weight is 482.56. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

This compound is often involved in complex organic synthesis processes. For example, it is used in the synthesis of phenol derivatives, which are critical in the development of various chemical compounds. Nassiri (2017) demonstrated the synthesis of phenol derivatives using a similar benzothiazole compound, highlighting the importance of such chemicals in organic synthesis processes (Nassiri, 2017).

Material Science and Molecular Structure

In the field of material science, these compounds are instrumental in understanding molecular structures. Akther et al. (2017) explored the structure of related metacyclophane compounds, which could provide insights into the properties and applications of similar compounds like (S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (Akther et al., 2017).

Photophysicochemical Properties

Compounds like (S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole are also studied for their photophysicochemical properties. Zeki et al. (2021) investigated similar compounds for their potential in photodynamic therapy, a field that could benefit from the unique properties of these chemicals (Zeki et al., 2021).

Antimicrobial and Antioxidant Properties

The compound's derivatives have potential applications in antimicrobial and antioxidant research. Studies like those by Shakir et al. (2014) and Talupur et al. (2021) explore the synthesis and properties of oxadiazole derivatives, which share structural similarities with (S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole. These studies contribute to understanding how such compounds can be used in developing new antimicrobial and antioxidant agents (Shakir et al., 2014); (Talupur et al., 2021).

properties

IUPAC Name

(3S)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31O3P/c1-31(2,3)35-20-34-26-18-12-17-23(30(26)35)27-28(32-4)24(21-13-8-6-9-14-21)19-25(29(27)33-5)22-15-10-7-11-16-22/h6-19H,20H2,1-5H3/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPLZIHZHBJCJB-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4=CC=CC=C4)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4=CC=CC=C4)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.